5-chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Description
5-chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety are known to exhibit anticonvulsant activity . They act by releasing chloride ions through the GABAA pathway , which prevents neurons from firing in the brain .
Mode of Action
Based on the known action of 1,3,4-thiadiazole derivatives, it can be inferred that the compound might interact with its targets (possibly gabaa receptors) to increase the influx of chloride ions . This would hyperpolarize the neurons, making them less likely to fire, and thus exerting an anticonvulsant effect .
Biochemical Pathways
Given the potential anticonvulsant activity of 1,3,4-thiadiazole derivatives, it can be inferred that the compound might affect the gabaergic pathway . This pathway involves the neurotransmitter gamma-aminobutyric acid (GABA), which plays a key role in inhibiting neuronal excitability in the nervous system .
Result of Action
Based on the potential anticonvulsant activity of 1,3,4-thiadiazole derivatives, it can be inferred that the compound might help to reduce neuronal excitability and prevent seizures .
Biological Activity
5-Chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure characterized by the following elements:
- Chloro Group : Enhances lipophilicity and biological activity.
- Methoxy Group : Increases solubility and modulates receptor interactions.
- Thiadiazole Ring : Known for its pharmacological properties, particularly in anticancer agents.
Property | Value |
---|---|
Molecular Formula | C19H16ClN3O3S |
Molecular Weight | 393.85 g/mol |
CAS Number | 299937-28-3 |
Boiling Point | 440.9 °C (predicted) |
Density | 1.431 g/cm³ (predicted) |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with a carboxylic acid derivative.
- Attachment of the Phenyl Group : Utilizing Friedel-Crafts acylation with phenylpropionic acid.
- Coupling with Benzamide : Final coupling with 5-chloro-2-methoxybenzoyl chloride in the presence of a base like triethylamine.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro tests have shown significant cytotoxicity against various cancer cell lines:
-
MCF-7 (Breast Cancer) :
- IC50 values ranged from 3.77 to 24.79 µg/mL for various derivatives.
- Substituted derivatives exhibited enhanced activity compared to unsubstituted ones.
-
HepG2 (Liver Cancer) :
- The compound demonstrated moderate to potent activity relative to standard chemotherapeutics like 5-Fluorouracil.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Active against enzymes such as lipoxygenase, which is implicated in cancer progression.
- Induction of Apoptosis : Flow cytometry assays indicated that the compound can induce apoptotic pathways in cancer cells.
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives:
-
Study on Antitumor Activity :
- A series of thiadiazole compounds were evaluated for their cytotoxicity against MCF-7 and HepG2 cell lines.
- Results indicated that modifications on the phenyl ring significantly improved anticancer activity.
-
Molecular Docking Studies :
- Molecular docking simulations suggested strong interactions between the compound and target receptors involved in tumor growth and survival.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-13-8-7-11(17)9-12(13)14(21)18-16-20-19-15(23-16)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJJUBREJIHGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.